molecular formula C16H16Cl2N2O3S B3655323 2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide

2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide

Cat. No.: B3655323
M. Wt: 387.3 g/mol
InChI Key: WRQUHOKXDCMLMQ-UHFFFAOYSA-N
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Description

2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The specific properties and applications of this compound may vary, but it is likely to exhibit unique chemical and biological activities due to its structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Sulfonylation: Introduction of the sulfonyl group.

    Acylation: Formation of the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include:

    Temperature control: Maintaining optimal temperatures for each reaction step.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potentially as an antimicrobial or anticancer agent.

    Industry: In the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The molecular targets and pathways involved would include enzymes such as dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide is unique due to its specific structural features, such as the dichloro and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11-5-3-4-6-15(11)19-16(21)10-20(24(2,22)23)12-7-8-13(17)14(18)9-12/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQUHOKXDCMLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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